4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including chloroethyl, sulfamoyl, and benzothiazolyl moieties, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Core: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxybenzaldehyde, under acidic conditions.
Attachment of the Benzamide Group: The benzothiazole intermediate is then reacted with 4-aminobenzoyl chloride to form the benzamide linkage.
Introduction of the Sulfamoyl Group: The final step involves the reaction of the benzamide intermediate with bis(2-chloroethyl)sulfamide under basic conditions to introduce the bis(2-chloroethyl)sulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl and benzothiazole moieties.
Hydrolysis: The amide and sulfamoyl groups are susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic Substitution: Products include azido or thiol derivatives.
Oxidation: Oxidized forms of the sulfamoyl or benzothiazole groups.
Reduction: Reduced forms of the benzothiazole ring or sulfamoyl group.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)sulfamoyl group forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it targets rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another alkylating agent used in cancer therapy.
Melphalan: Similar in structure and function, used for treating multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness
4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzothiazole moiety may offer additional interactions with biological targets compared to other alkylating agents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3O3S2/c19-7-9-24(10-8-20)29(26,27)14-4-1-12(2-5-14)17(25)23-18-22-15-11-13(21)3-6-16(15)28-18/h1-6,11H,7-10H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVVDYWRARXARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3)Cl)S(=O)(=O)N(CCCl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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